4-(Phenylthio)phenol
Overview
Description
4-(Phenylthio)phenol is an organic compound characterized by a phenylthio group attached to a phenol moiety. This compound is part of a broader class of organic molecules where the phenylthio group influences the physical, chemical, and biological properties of the molecules it is part of. It is used in various applications, including pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the preparation methods for 4-(Phenylthio)phenol involves the halogenation of phenyl sulfide to obtain 4-halophenyl sulfide, followed by a sulfhydrylation reaction to produce 4-phenylthio-phenylthiolate, which is then subjected to acidification . This method avoids the use of environmentally harmful materials such as thiophenol and allows for efficient recycling of reaction materials, solvents, and water .
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves careful control of reaction conditions, such as temperature and reaction time, to optimize the production efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Phenylthio)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated phenylthio derivatives.
Scientific Research Applications
4-(Phenylthio)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its pharmacological potential, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Phenylthio)phenol involves its interaction with various molecular targets and pathways. Its phenolic structure allows it to act as an antioxidant by scavenging free radicals and chelating metal ions. Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: Similar in structure but lacks the phenylthio group.
Thiophenol: Contains a thiol group instead of a phenol group.
4-Methylthio)phenol: Has a methylthio group instead of a phenylthio group.
Uniqueness
4-(Phenylthio)phenol is unique due to the presence of both phenol and phenylthio groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its similar compounds .
Properties
IUPAC Name |
4-phenylsulfanylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYCNCYFKLSMGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461925 | |
Record name | 4-(phenylthio)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5633-55-6 | |
Record name | 4-(phenylthio)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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